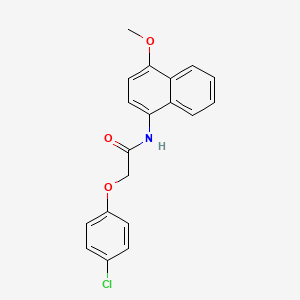
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClNO3 and its molecular weight is 341.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Co-crystal and Salt Formation
Research on quinoline derivatives, which share structural similarities with 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide, has demonstrated the ability to form co-crystals and salts with aromatic diols and mineral acids. These findings underline the compound's utility in the development of novel crystal structures, which could have implications for drug design and material science. For instance, a study on N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide showed its ability to form 1:1 co-crystals with aromatic diols, highlighting the potential for creating materials with desired physical properties (Karmakar, Kalita, & Baruah, 2009).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives have been investigated for their ability to inhibit fatty acid synthesis in certain algae, suggesting potential applications in agriculture as herbicides. This property could be relevant for managing weed growth in various crops, offering an eco-friendly alternative to traditional chemical herbicides. A notable example includes the chloroacetamides alachlor and metazachlor, used to control annual grasses and broad-leaved weeds (Weisshaar & Böger, 1989).
Antimicrobial Activity
Certain acetamide derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogenic microorganisms. This research avenue suggests that modifications of the this compound structure could lead to potent antibacterial and antifungal agents. For example, the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides showed promising antibacterial and antifungal activities, indicating the potential for developing new antimicrobial drugs (Debnath & Ganguly, 2015).
Herbicide Adsorption and Activity
Research on chloroacetamide herbicides has also delved into their adsorption, mobility, and efficacy in soil, influenced by soil properties and agricultural practices. This work is crucial for understanding how chemical modifications, such as those in this compound, affect environmental behavior and pesticide efficiency. Studies on acetochlor and metolachlor highlight the importance of soil organic matter and clay content in determining herbicide adsorption and activity, providing insights into the design of more effective and environmentally friendly agricultural chemicals (Peter & Weber, 1985).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-11-10-17(15-4-2-3-5-16(15)18)21-19(22)12-24-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWJJXKCKLGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)
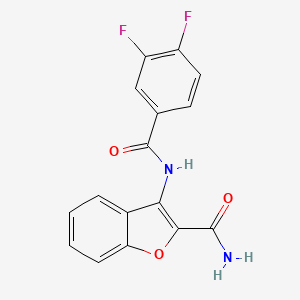
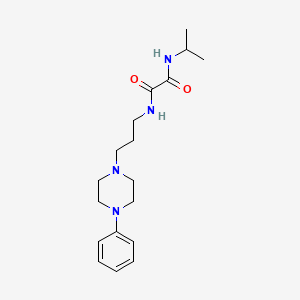
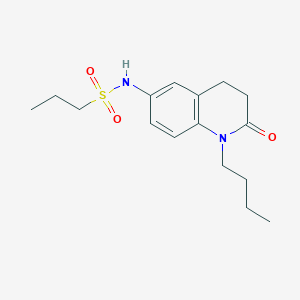
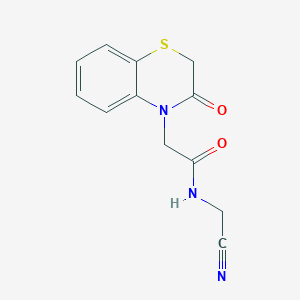
![1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2887747.png)

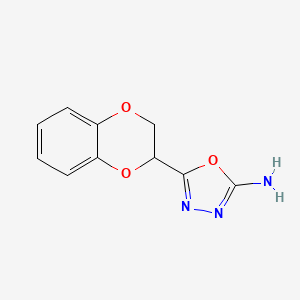
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887755.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2887756.png)
![2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2887757.png)
![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)
![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)
